4-(3-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-sulfanyl-4H-1,2,4-triazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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Overview
Description
4-(3-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of pyrazole, triazole, and thiadiazole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities, making this compound a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4-(3-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. For instance, the synthesis of the pyrazole moiety might involve the reaction of 4-bromopyrazole with appropriate reagents . The triazole and thiadiazole components are similarly synthesized through established organic reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur-containing thiadiazole moiety can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The different heterocyclic rings can be coupled using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
4-(3-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, the pyrazole moiety can inhibit liver alcohol dehydrogenase, affecting the metabolism of alcohol in the body . The triazole and thiadiazole components may interact with other enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures like imidazoles, pyrazolines, and triazoles.
Properties
Molecular Formula |
C22H19BrN8O2S3 |
---|---|
Molecular Weight |
603.5 g/mol |
IUPAC Name |
4-[3-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H19BrN8O2S3/c1-2-19-25-27-21(35-19)29-36(32,33)18-9-7-17(8-10-18)31-20(26-28-22(31)34)15-5-3-14(4-6-15)12-30-13-16(23)11-24-30/h3-11,13H,2,12H2,1H3,(H,27,29)(H,28,34) |
InChI Key |
HYUJHKXMXRLWMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=NNC3=S)C4=CC=C(C=C4)CN5C=C(C=N5)Br |
Origin of Product |
United States |
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